molecular formula C17H16Cl2N2O B11111188 N-(2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}ethyl)-4-methylbenzamide

N-(2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}ethyl)-4-methylbenzamide

Cat. No.: B11111188
M. Wt: 335.2 g/mol
InChI Key: ZILCWMHYQBXGBI-UHFFFAOYSA-N
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Description

N-(2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}ethyl)-4-methylbenzamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}ethyl)-4-methylbenzamide typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 2-aminoethyl-4-methylbenzamide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors which allow for better control over reaction conditions and improved yields. The use of catalysts such as acids or bases can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}ethyl)-4-methylbenzamide can undergo various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce amines.

Scientific Research Applications

N-(2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}ethyl)-4-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications.

    Industry: It can be used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N-(2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}ethyl)-4-methylbenzamide involves its interaction with biological molecules. The Schiff base can form complexes with metal ions, which can then interact with enzymes or other proteins, inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

  • N′-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide
  • 2-{[(2-{[(E)-(2-hydroxyphenyl)methylidene]amino}ethyl)imino]methyl}phenol-copper (II) complex

Uniqueness

N-(2-{[(E)-(2,4-dichlorophenyl)methylidene]amino}ethyl)-4-methylbenzamide is unique due to its specific structure which allows it to form stable complexes with metal ions. This property enhances its biological activity and makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H16Cl2N2O

Molecular Weight

335.2 g/mol

IUPAC Name

N-[2-[(2,4-dichlorophenyl)methylideneamino]ethyl]-4-methylbenzamide

InChI

InChI=1S/C17H16Cl2N2O/c1-12-2-4-13(5-3-12)17(22)21-9-8-20-11-14-6-7-15(18)10-16(14)19/h2-7,10-11H,8-9H2,1H3,(H,21,22)

InChI Key

ZILCWMHYQBXGBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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